molecular formula C15H14O4 B191912 Murralongin CAS No. 53011-72-6

Murralongin

Cat. No. B191912
CAS RN: 53011-72-6
M. Wt: 258.27 g/mol
InChI Key: PBAZKMWQUBDDLZ-UHFFFAOYSA-N
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Description

Murralongin is a natural product that can be isolated from the leaves of Galipea panamensis . It has an empirical formula of C15H14O4 and a molecular weight of 258.27 . It is a monomeric coumarin .


Molecular Structure Analysis

Murralongin has a molecular formula of C15H14O4 and a molecular weight of 258.27 . The systematic name for Murralongin is 2-(7-Methoxy-2-oxo-2H-chromen-8-yl)-3-methyl-2-butenal .


Physical And Chemical Properties Analysis

Murralongin is a solid substance with a molecular weight of 258.27 . It has an empirical formula of C15H14O4 .

Scientific Research Applications

  • Cytotoxicity Against Cancer Cells : Murralongin and its derivatives have shown cytotoxic effects against cancer cell lines. A study identified murralongin along with other coumarins from Micromelum minutum, demonstrating cytotoxicity against cholangiocarcinoma cell lines (Lekphrom et al., 2011).

  • Anti-Parasitic Activity : A study on compounds from Galipea panamensis found murralongin effective against Leishmania panamensis, a parasitic protozoan causing leishmaniasis (Arango et al., 2010).

  • Antiplatelet Aggregation Properties : Research on compounds from Murraya omphalocarpa leaves, including murralongin, indicated significant antiplatelet aggregation activity, important for cardiovascular health (Chen et al., 2003).

  • Synthetic Applications : Synthetic methods have been developed for murralongin, demonstrating its importance in chemical research. A study described the synthesis of murralongin from umbelliferone, highlighting its role in organic chemistry (Allison et al., 1991).

  • Chemotaxonomic Significance : Murralongin's presence in various plant species aids in understanding plant taxonomy and phylogeny. For instance, a study on Murraya paniculata var. omphalocarpa identified murralongin among other coumarins, contributing to the chemosystematic knowledge of the species (Kinoshita et al., 1996).

  • Structure-Activity Relationship : Various studies have focused on understanding the structural aspects of murralongin to relate to its biological activities. For example, research on the rearrangement of phebalosin to murralongin provided insights into its chemical structure and potential bioactivity (Imai et al., 1986).

Safety And Hazards

Murralongin is classified as Acute toxicity, Oral (Category 3), H301, and is toxic if swallowed. It is also classified as Very toxic to aquatic life with long-lasting effects, H410 . It is recommended to avoid release to the environment, and in case of swallowing, immediately call a poison center or doctor .

properties

IUPAC Name

2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9(2)11(8-16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAZKMWQUBDDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201059
Record name 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal

CAS RN

53011-72-6
Record name 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053011726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(7-Methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53011-72-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
F Imai, T Kinoshita, A Itai, U Sankawa - … and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
… This compound was identi cal to the authentic murralongin. The reaction of phe ba los in with Lew is a cid was al so invest i gated since hydrolys is of an epoxide does not occur under …
Number of citations: 29 www.jstage.jst.go.jp
KS Chen, CC Wu, FR Chang, YC Chia… - Planta …, 2003 - thieme-connect.com
Using antiplatelet aggregation as a guide to fractionation, eight coumarins, omphalocarpinol (1), 5, 7-dimethoxy-8-(3′-methyl-2′-oxobutyl) coumarin (2), murralongin, murrayanone, …
Number of citations: 35 www.thieme-connect.com
V Kumar, J Reisch, DBM Wickremaratne, RA Hussain… - Phytochemistry, 1987 - Elsevier
… In addition to sibiricin (162 mg), mexoticin (49 mgb gleinadiene (4 mg) and murralongin, … for comparing our samples of murrangatin and murralongin withauthentk samples. We also …
Number of citations: 28 www.sciencedirect.com
S Allison, SJ Burks, RT Taylor - Tetrahedron, 1991 - Elsevier
… Murralongin was prepared by oxidation according to Swemt4 using isomurralonginol (2) (110.0 mg, 0.423 mtnol), 60 ul oxalyl chloride, 100 pl DMSO and 400 gl triethylamine. The usual …
Number of citations: 8 www.sciencedirect.com
C ITO, H FURUKAWA - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
Eight new coumarins, peroxyauraptenol(lb), cis-dehydroosthol(2), murraol(3), murranganon(4a), isomurranganon senecioate(5), murrangatin acetate(6b), isomurralonginol acetate (7b), …
Number of citations: 116 www.jstage.jst.go.jp
R Lekphrom, S Kanokmedhakul… - Archives of Pharmacal …, 2011 - Springer
… In addition, oxidation of 2 with chromic acid gave an aldehyde murralongin (4). Compound 2 was deduced as murralonginol which had been reported as a reduction product of …
Number of citations: 29 link.springer.com
DBM Wickramaratne, V Kumar, S Balasubramaniam - Phytochemistry, 1984 - Elsevier
A new trioxygenated C-8 prenylated coumarin, 5,6,7-trimethoxy-8-(2′,3′-dihydroxyisopentenyl)-coumarin and the laevorotatory form of mexoticin, sibiricin and phebalosin were …
Number of citations: 18 www.sciencedirect.com
JK Lin, TS Wu - Journal of the Chinese Chemical Society, 1994 - Wiley Online Library
Three new coumarins, yuehgesin‐A (1), ‐B (2) and ‐C (3) and 22 compounds—murracarpin (4), mupanidin (5), isomeranzin (6), murralongin (7), scopoletin (10), 7‐methoxy‐8‐(l′‐…
Number of citations: 25 onlinelibrary.wiley.com
SK Talapatra, LN Dutta, B Talapatra - Tetrahedron Letters, 1973 - Elsevier
The structure and stereochemistry of murrangatid, a new monomeric coumarin isolated from the leaves of Murraya elongata Alph. DC (Rutaceae) has been reported by us recently. We …
Number of citations: 15 www.sciencedirect.com
I Sen, S Sasmal, SK Ghorai, S Pal - Tetrahedron letters, 2015 - Elsevier
… along with the formation of murrangatin (2) and murralongin (5) in reasonable yields (Eq. 1). … of two other natural products, murrangatin and murralongin. This strategy is now being used …
Number of citations: 5 www.sciencedirect.com

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